

Cabergoline-d5 CAS number and supplier information

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Compound of Interest		
Compound Name:	Cabergoline-d5	
Cat. No.:	B15619697	Get Quote

An In-depth Technical Guide to Cabergoline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Cabergoline-d5**, a deuterated form of Cabergoline. The inclusion of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Cabergoline. This document covers its chemical properties, supplier information, mechanism of action, and relevant analytical methodologies.

Core Compound Information

Cabergoline-d5 is a stable isotope-labeled version of Cabergoline. Key quantitative data for this compound are summarized below.



Property	Value	Reference(s)
CAS Number	1426173-20-7	[1][2][3][4][5][6]
Molecular Formula	C26H32D5N5O2	[1][3][4][6]
Molecular Weight	456.64 g/mol	[1][3][4][6]
Melting Point	60-64°C	[3][7]
Appearance	Off-White to Pale Yellow Solid	[7]
Storage Conditions	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[3][7]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3][7]

Supplier Information

Cabergoline-d5 is available from several chemical suppliers specializing in reference standards and research chemicals.



Supplier	Website/Contact	Notes
Santa Cruz Biotechnology	scbt.com	Provides the compound for research use only.[1]
Pharmaffiliates	pharmaffiliates.com	Lists the chemical name and CAS number.[2]
ChemicalBook	chemicalbook.com	Lists multiple suppliers and basic properties.[3]
Simson Pharma	simsonpharma.com	Offers Cabergoline-d5 as a custom synthesis product.[4][6]
Dalton Research Molecules	dalton.com	Manufactures the compound to high-quality standards.[5]
MedChemExpress	medchemexpress.com	Provides the compound as a stable isotope for research.[9]
Syn Pharmatech Inc.	synpharmatech.com	Offers the compound as a reference standard.[7]

Mechanism of Action and Signaling Pathway

Cabergoline is a potent and long-acting dopamine D2 receptor agonist.[10][11][12][13][14] The deuterated form, **Cabergoline-d5**, is expected to have the same mechanism of action. Its primary therapeutic effect is the inhibition of prolactin secretion from the anterior pituitary gland. [10][11][15]

Key aspects of its mechanism include:

- High Affinity for D2 Receptors: Cabergoline directly stimulates D2 receptors on pituitary lactotrophs, mimicking the action of dopamine.[10][11]
- Inhibition of Prolactin Secretion: This stimulation inhibits the synthesis and release of prolactin, making it effective for treating hyperprolactinemia.[10][11][13]



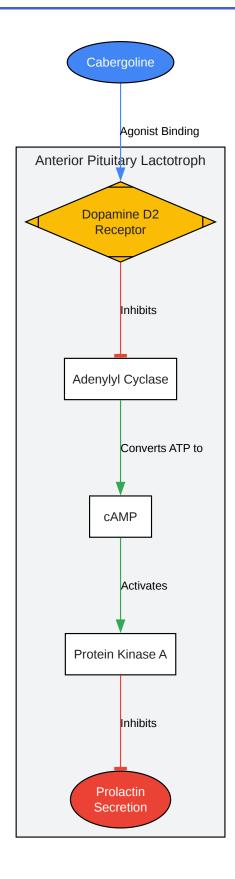




• Receptor Selectivity: While highly selective for D2-like receptors, Cabergoline also shows affinity for certain serotonin receptors (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B). Its agonism at the 5-HT2B receptor has been linked to cardiac-valve regurgitation.[16]

The signaling pathway for Cabergoline's primary action is depicted below.









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